molecular formula C18H25N3O4 B5443530 (3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5443530
M. Wt: 347.4 g/mol
InChI Key: NVRDKSYBGIELKJ-LSDHHAIUSA-N
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Description

(3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the 3-methylfuran-2-carbonyl and 2-piperidin-1-ylethyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structure could be leveraged to create polymers, coatings, or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one derivatives, as well as compounds with similar functional groups, such as those containing the 3-methylfuran-2-carbonyl or 2-piperidin-1-ylethyl groups.

Uniqueness

What sets (3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one apart is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-5-10-24-16(13)17(22)20-11-14-15(12-20)25-18(23)21(14)9-8-19-6-3-2-4-7-19/h5,10,14-15H,2-4,6-9,11-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDKSYBGIELKJ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CC3C(C2)OC(=O)N3CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)C(=O)N2C[C@H]3[C@@H](C2)OC(=O)N3CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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